Cas no 76838-66-9 (Benzamide, N-[[(4-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]-)

Benzamide, N-[[(4-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]- structure
76838-66-9 structure
Product name:Benzamide, N-[[(4-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]-
CAS No:76838-66-9
MF:C21H18N2OS
MW:346.44542
CID:537180
PubChem ID:15175517

Benzamide, N-[[(4-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[[(4-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]-
    • N-[(5-methyl-2-phenylphenyl)carbamothioyl]benzamide
    • N-[(4-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide
    • SCHEMBL11166295
    • 76838-66-9
    • DTXSID50569596
    • Inchi: InChI=1S/C21H18N2OS/c1-15-12-13-18(16-8-4-2-5-9-16)19(14-15)22-21(25)23-20(24)17-10-6-3-7-11-17/h2-14H,1H3,(H2,22,23,24,25)
    • InChI Key: HQTPAPQLIKGGOX-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 346.11398438g/mol
  • Monoisotopic Mass: 346.11398438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.2Ų
  • XLogP3: 5.5

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